

Physicochemical properties of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

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Compound of Interest

Compound Name: 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene**

Abstract

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. As a functionalized benzene ring, it serves as a versatile building block for the introduction of complex moieties in the development of novel molecules. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and utilization in research and development. This guide provides a detailed examination of the known and predicted properties of this compound, outlines robust experimental protocols for their determination, and offers insights into its structural and safety profile.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural formula, molecular weight, and unique identifiers for **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene** are crucial for database searches, regulatory compliance, and stoichiometric calculations.

- IUPAC Name: **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene**

- CAS Number: 89978-56-3
- Molecular Formula: $C_8H_8BrNO_3$
- Molecular Weight: 246.06 g/mol [\[1\]](#)

The molecule consists of a central benzene ring with five substituents: a bromine atom, a methoxy group ($-OCH_3$), a methyl group ($-CH_3$), and a nitro group ($-NO_2$). The relative positions of these groups are critical to the molecule's reactivity, polarity, and overall stereochemistry.

Caption: 2D Chemical Structure of **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its suitability for specific applications, from reaction kinetics to formulation in drug delivery systems.

Property	Value / Description	Rationale & Scientific Insight
Appearance	Expected to be a pale yellow or off-white crystalline solid.	This prediction is based on related nitroaromatic compounds which are often solids at room temperature due to significant intermolecular forces. ^[2] The color is typical for compounds containing a nitro group, which is a chromophore.
Melting Point	Not experimentally reported in available literature. Requires experimental determination.	The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities will lower and broaden this range. ^[3] For context, the related isomers 1-bromo-4-nitrobenzene and 1-bromo-2-nitrobenzene have melting points of 127°C and 43°C, respectively. ^[4]
Boiling Point	Not experimentally reported. Likely to decompose at high temperatures before boiling.	Due to its relatively high molecular weight and polar nitro group, a high boiling point is expected. However, many nitroaromatic compounds are thermally unstable and may decompose upon heating.
Solubility	Predicted to be insoluble in water but soluble in common organic solvents like acetone, ethyl acetate, dichloromethane, and DMSO.	The "like dissolves like" principle is key. ^[5] The molecule has a large, nonpolar substituted benzene core, making it incompatible with the

highly polar hydrogen-bonding network of water. The presence of polar ether and nitro groups, however, should allow for favorable dipole-dipole interactions with polar aprotic organic solvents.[6][7]

Spectral Analysis and Structural Confirmation

Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous structural confirmation. While specific spectra for this compound are not publicly available, its structure allows for the prediction of key characteristic signals.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will likely show two singlets, as the protons on the ring do not have adjacent proton neighbors for splitting. The methoxy group (-OCH₃) will appear as a sharp singlet around 3.8-4.0 ppm, and the methyl group (-CH₃) will appear as another sharp singlet, likely further upfield.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule (six in the ring, one in the methoxy group, and one in the methyl group). The positions of these signals are influenced by the electron-withdrawing and -donating effects of the substituents.
- IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key expected absorption bands include:
 - ~1500-1550 cm⁻¹ and ~1345-1385 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (N-O).
 - ~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).
 - ~2850-3000 cm⁻¹: C-H stretching from the methyl and methoxy groups.
 - ~550-750 cm⁻¹: C-Br stretching.

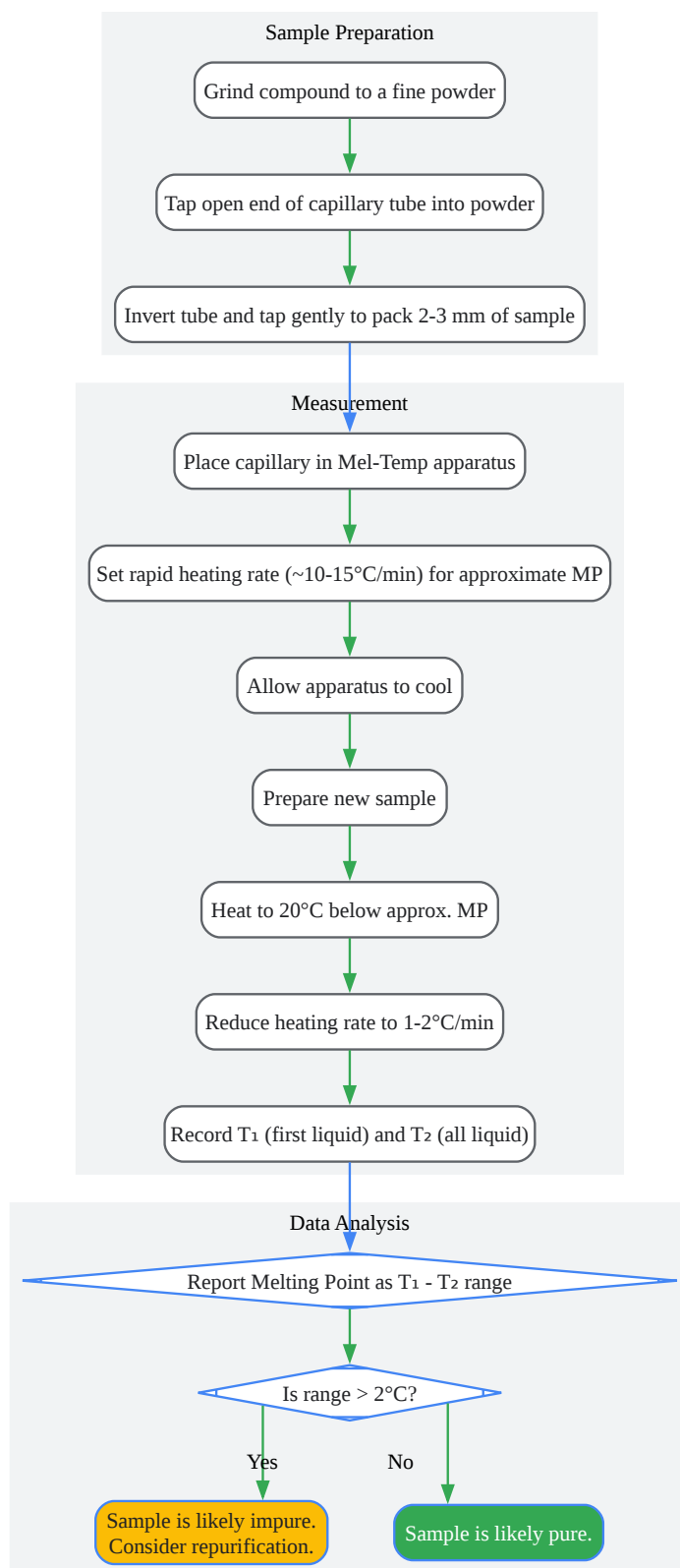
- **Mass Spectrometry (MS):** This technique provides the mass-to-charge ratio, confirming the molecular weight. A key feature for this compound would be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, the molecular ion peak (M) and any bromine-containing fragment peaks will appear as a pair of peaks (M and M+2) of almost equal intensity.

Experimental Protocols for Property Determination

To ensure scientific rigor, the physical properties of a newly synthesized or sourced batch of **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene** must be experimentally verified. The following sections provide detailed, self-validating protocols.

Melting Point Determination

Causality: The melting point is a highly sensitive measure of a compound's purity.^[8] The presence of even small amounts of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces. This protocol uses a modern digital apparatus for precision and safety.



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Caption: Workflow for accurate melting point determination.

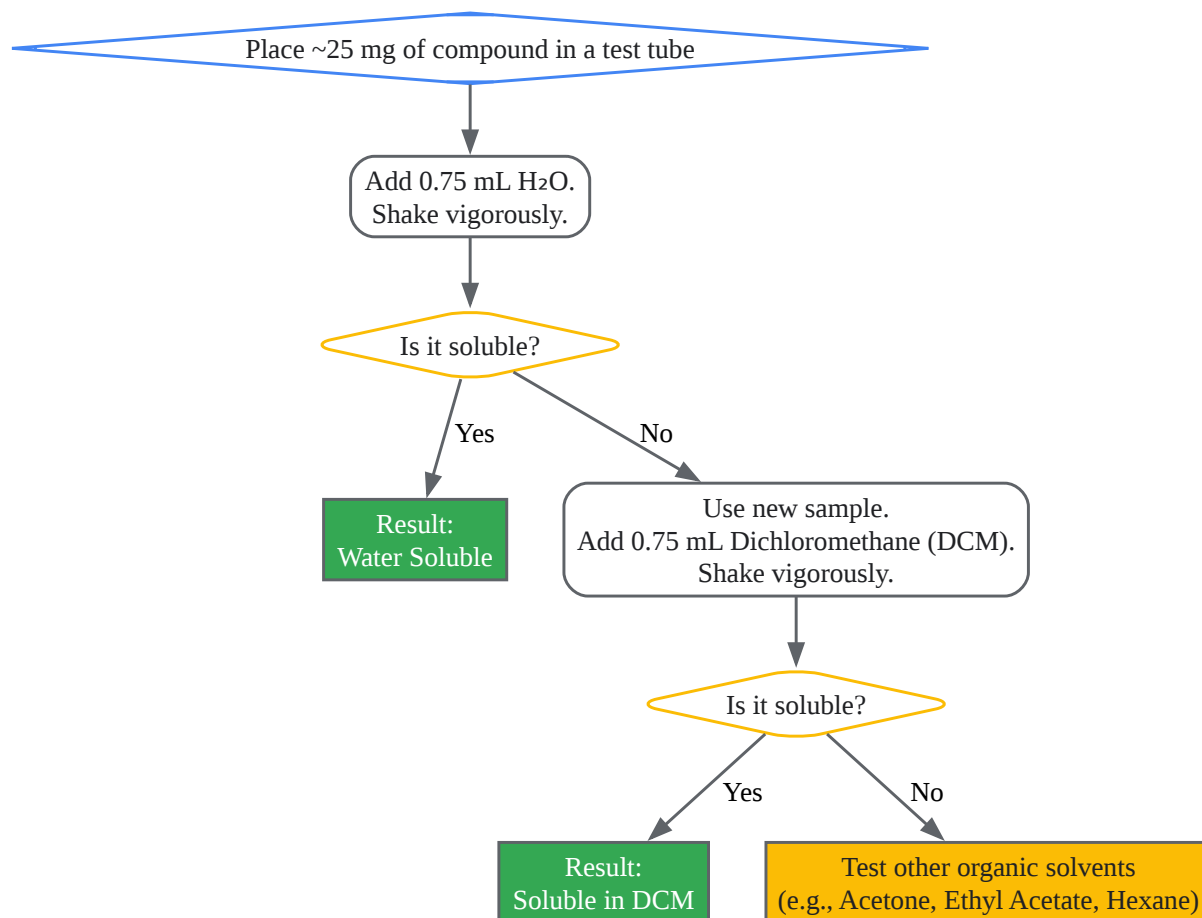
Step-by-Step Methodology:

- Sample Preparation:
 - Place a small amount of the compound on a clean, dry watch glass. If the crystals are not fine, gently grind them using a mortar and pestle.
 - Take a capillary melting point tube and press the open end into the powder until a small amount enters the tube.
 - Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed sample height should be 2-3 mm.^[3]
- Approximate Melting Point (Optional but Recommended):
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - Heat the sample rapidly (10-20°C per minute) and observe the approximate temperature at which it melts. This provides a target for the accurate measurement.
 - Turn off the heat and allow the apparatus to cool significantly.
- Accurate Melting Point Determination:
 - Prepare a new sample in a fresh capillary tube.
 - Place the tube in the apparatus and heat rapidly to about 20°C below the approximate melting point found in the previous step.
 - Decrease the heating rate to a slow 1-2°C per minute.^[3] This ensures the temperature of the block and the sample are in thermal equilibrium.
 - Carefully observe the sample through the magnifying lens.
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Continue heating slowly and record the temperature (T_2) at which the last crystal melts completely.^[9]

- Reporting:
 - The melting point is reported as the range from T_1 to T_2 .
 - For high accuracy, repeat the determination two more times and average the results.

Solubility Characterization

Causality: A systematic solubility analysis not only confirms the predicted solubility profile but can also provide clues about the presence of acidic or basic functional groups, although none are expected in the title compound.^[10] This hierarchical testing scheme efficiently classifies the compound based on its interaction with a range of solvents of varying polarity and pH.^[11]



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Caption: Hierarchical workflow for solubility characterization.

Step-by-Step Methodology:

- General Procedure: For each solvent, add approximately 25 mg of the compound to a small, dry test tube. Add 0.75 mL of the solvent in small portions, shaking vigorously for at least 30-60 seconds after each addition.^{[5][11]} Observe if the solid dissolves completely.

- Test 1: Water (Polar, Protic):
 - Follow the general procedure with deionized water.
 - Expected Outcome: Insoluble. The nonpolar nature of the substituted aromatic ring should dominate.
- Test 2: Diethyl Ether or Hexane (Nonpolar):
 - Follow the general procedure with a nonpolar solvent.
 - Expected Outcome: Likely soluble. This will test the compound's affinity for nonpolar environments.
- Test 3: Dichloromethane or Ethyl Acetate (Intermediate Polarity, Aprotic):
 - Follow the general procedure with these solvents.
 - Expected Outcome: Soluble. These solvents are often effective for a wide range of organic compounds that are not extremely polar or nonpolar.
- Test 4: Acetone or Dimethyl Sulfoxide (Polar, Aprotic):
 - Follow the general procedure with these highly polar aprotic solvents.
 - Expected Outcome: Very soluble. These solvents are excellent at dissolving molecules with significant dipole moments, such as that induced by the nitro group.
- Reporting:
 - Report the compound as "soluble," "partially soluble," or "insoluble" in each tested solvent. This qualitative profile is invaluable for selecting appropriate solvents for reactions, chromatography, and recrystallization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene** is not widely available, data from structurally similar nitroaromatic compounds can be used to

establish prudent handling practices.[1][12][13][14]

- Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]
- Handling:
 - Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][14]
 - Avoid all personal contact, including skin and eye contact and inhalation.[13]
 - Minimize dust generation during transfer.[14]
 - Wash hands thoroughly after handling.
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]
 - Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation develops.[14]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
 - Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a multifaceted organic compound whose utility in scientific research is underpinned by its distinct physicochemical properties. While some data, such as a precise melting point, requires experimental determination, its structural

features allow for reliable predictions of its solubility, spectral characteristics, and handling requirements. The protocols outlined in this guide provide a robust framework for researchers to verify these properties, ensuring data integrity and safe laboratory practice. A comprehensive understanding of this molecule's profile is the first step toward unlocking its full potential in the synthesis of next-generation materials and therapeutics.

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